5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide
Description
Properties
Molecular Formula |
C8H6BrN3O |
|---|---|
Molecular Weight |
240.06 g/mol |
IUPAC Name |
5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C8H6BrN3O/c9-5-1-4-2-6(7(10)13)12-8(4)11-3-5/h1-3H,(H2,10,13)(H,11,12) |
InChI Key |
OPHWZCPGLUSWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a carboxamide group. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of the process would involve optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.
Scientific Research Applications
Cancer Therapy
One of the primary applications of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is its role as a potential therapeutic agent targeting kinases and proteases involved in cancer progression. This compound has been shown to selectively inhibit fibroblast growth factor receptors (FGFRs), which are critical in tumor growth and metastasis. The inhibition of FGFRs can disrupt signaling pathways that promote cell proliferation and survival, making this compound a valuable lead in cancer therapy research .
Synthetic Routes
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide generally involves multi-step organic reactions. Techniques such as Fischer cyclization are employed to create derivatives that maintain or enhance biological activity while improving pharmacokinetic properties like solubility and metabolic stability .
Table: Synthesis Overview
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Fischer Cyclization | Pyrrole derivatives | 87% |
| 2 | Bromination | Bromine source | Variable |
| 3 | Carboxamidation | Amine sources | Variable |
In Vitro Studies
Research indicates that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide has shown promising results in vitro against various cancer types. For instance, compounds derived from this structure have demonstrated potent inhibitory activity against FGFRs, with IC50 values indicating effective concentrations for therapeutic action .
Case Study: FGFR Inhibition
A notable study highlighted the efficacy of derivatives of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide against breast cancer cell lines. The compound was found to significantly inhibit cell proliferation and induce apoptosis, showcasing its potential as a lead compound for further drug development aimed at FGFR-related cancers .
Mechanism of Action
The mechanism of action of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as kinases and enzymes. The compound binds to the active site of these targets, inhibiting their activity and thereby modulating various biological pathways. This inhibition can lead to the suppression of cancer cell proliferation and other therapeutic effects .
Comparison with Similar Compounds
The following analysis compares 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide with structurally related pyrrolo-pyridine derivatives, focusing on substituent effects, synthetic routes, and functional group variations.
Substituent Position and Functional Group Variations
Key Observations :
- Carboxamide vs.
- N1 Protection : Tosyl or benzyl groups at N1 (e.g., compound 10) increase steric bulk and alter solubility, which may affect pharmacokinetic properties .
- C3 Modifications : Aldehyde (compound 9) or alkyne (compound 20a) substituents at C3 enable further functionalization, such as Grignard reactions or click chemistry .
Structural and Spectral Comparisons
Biological Activity
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide features a fused pyridine and pyrrole ring system, which contributes to its unique chemical reactivity and biological properties. The presence of the bromine atom at the 5-position and the carboxamide functional group at the 2-position enhances its interaction with biological targets.
Biological Activity
The compound has demonstrated significant biological activity through various mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of specific kinases and phosphodiesterases (PDEs), which are crucial in regulating cellular signaling pathways. Notably, it has shown selective inhibition against phosphodiesterase 4B (PDE4B), which is involved in inflammatory responses and is a target for treating CNS diseases .
- Cancer Therapeutics : Research indicates that 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide can inhibit fibroblast growth factor receptors (FGFRs), which play a pivotal role in tumor growth and metastasis. Compounds derived from this scaffold have exhibited potent inhibitory activity against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM across different receptor types .
The mechanism of action primarily involves binding to target enzymes, disrupting critical signaling pathways associated with cell proliferation and apoptosis. This inhibition can lead to reduced tumor cell viability and altered cellular behavior in cancer models.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide:
- PDE4B Inhibition : A study evaluated various derivatives of pyrrolo[2,3-b]pyridine for their inhibitory effects on PDE4B. The lead compound demonstrated significant inhibition of TNF-α release from macrophages exposed to inflammatory stimuli, suggesting its potential for treating inflammatory diseases .
- FGFR Inhibition : Another study focused on a series of derivatives that included 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide. Among these, specific compounds exhibited strong inhibitory activity against FGFRs, leading to decreased proliferation and increased apoptosis in breast cancer cell lines (4T1 cells). The results indicated a correlation between receptor inhibition and modulation of matrix metalloproteinases (MMPs), which are involved in cancer cell migration and invasion .
Synthesis
The synthesis of 5-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. Key steps include:
- Formation of the pyrrole ring via cyclization reactions.
- Introduction of the bromine substituent through electrophilic bromination.
- Conversion of suitable precursors into the final carboxamide structure using amide coupling reactions.
Table: Summary of Biological Activities
| Activity Type | Target | IC50 Values (nM) | Notes |
|---|---|---|---|
| PDE4B Inhibition | PDE4B | ~0.8 | Effective in reducing TNF-α release |
| FGFR Inhibition | FGFR1 | 7 | Potent activity against breast cancer |
| FGFR2 | 9 | ||
| FGFR3 | 25 | ||
| FGFR4 | 712 | Lower potency compared to FGFR1 & 2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
